Ethyl 2-(methylthio)-4-(((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)amino)pyrimidine-5-carboxylate
Description
Ethyl 2-(methylthio)-4-(((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)amino)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by:
- Position 4: A stereochemically defined ((2R)-1-(tetrahydro-2H-pyran-2-yloxy)propan-2-yl)amino substituent, contributing to hydrogen-bonding capacity and conformational rigidity.
- Position 5: Ethyl carboxylate (-COOEt) group, improving solubility and serving as a synthetic handle for further derivatization .
This compound’s structural complexity, particularly the tetrahydro-2H-pyran-2-yloxy moiety, distinguishes it from simpler pyrimidine derivatives and may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C16H25N3O4S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-4-[[(2R)-1-(oxan-2-yloxy)propan-2-yl]amino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H25N3O4S/c1-4-21-15(20)12-9-17-16(24-3)19-14(12)18-11(2)10-23-13-7-5-6-8-22-13/h9,11,13H,4-8,10H2,1-3H3,(H,17,18,19)/t11-,13?/m1/s1 |
InChI Key |
KFLKCGWYUZZZOM-JTDNENJMSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C(N=C1N[C@H](C)COC2CCCCO2)SC |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC(C)COC2CCCCO2)SC |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(methylthio)-4-(((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)amino)pyrimidine-5-carboxylate (CAS No. 2073046-93-0) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 355.45 g/mol. The compound features a pyrimidine core, which is known for its diverse biological activities.
Biological Activities
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of tetrahydro-2H-pyran have been reported to inhibit ALK5 (activin-like kinase 5), a receptor implicated in various cancers. In particular, related compounds demonstrated IC50 values in the nanomolar range against cancer cell lines, suggesting that this compound may also possess similar inhibitory effects on tumor growth and proliferation .
2. Mechanism of Action
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it could act as an inhibitor of TGF-beta signaling, which is crucial in cancer progression and fibrosis .
3. Pharmacokinetics
Preliminary pharmacokinetic studies suggest that compounds within this class exhibit favorable absorption and distribution profiles, which are essential for their therapeutic efficacy. The potential for oral bioavailability is particularly notable, as indicated by related compounds showing effective tumor growth inhibition in xenograft models following oral administration .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
| Study | Compound | Target | IC50 (nM) | Model |
|---|---|---|---|---|
| Study A | Compound 8h | ALK5 | 25 | NIH3T3 |
| Study B | Compound X | TGF-beta | 74.6 | CT26 |
| Study C | Ethyl Y | Various | Varies | MCF-7 |
These studies highlight the potential of this compound to act as a therapeutic agent against cancer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Key Positions
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations :
- Position 2 : Methylthio and trifluoromethyl groups increase lipophilicity compared to oxo or hydroxypiperidinyl groups.
- Position 5 : Ethyl carboxylate is a common feature, aiding in solubility and synthetic versatility.
Physicochemical Properties
- LogP : The target compound’s logP is likely moderate (methylthio and tetrahydro-2H-pyran increase lipophilicity, countered by the carboxylate). Analogs with trifluoromethyl groups have higher logP .
- Solubility : Ethyl carboxylate ensures aqueous solubility (>1 mg/mL in most cases), while bulky substituents (e.g., tetrahydro-2H-pyran) may reduce crystallinity .
- Stability : Methylthio groups are prone to oxidation, requiring stabilization in formulations. Tetrahydro-2H-pyran’s ether linkage enhances hydrolytic stability compared to ester-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
